Handelin

Übersicht

Beschreibung

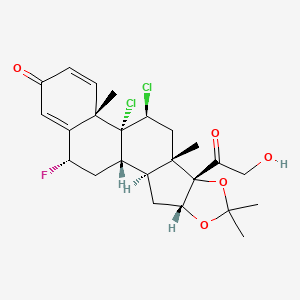

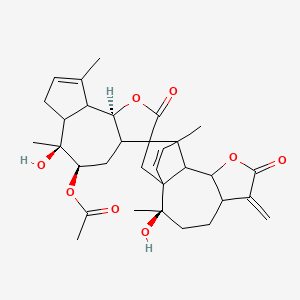

Handelin is a guaianolide dimer from Chrysanthemum boreale . It has potent anti-inflammatory activity by down-regulating NF-κB signaling and pro-inflammatory cytokine production . It has a molecular weight of 552.66 and its IUPAC name is (3S,3aR,3a’S,4S,6R,6aR,6’R,6a’R,9aR,9bR,9’R,9a’R,9b’R)-6,6’-dihydroxy-6,6’,9,9’-tetramethyl-3’-methylene-2,2’-dioxo-2’,3a,3’,3a’,4,5,5’,6,6a,6’,7,9a,9b,9’,9a’,9b’-hexadecahydro-4’H-spiro [azuleno [4,5-b]furan-3,10’- [9,6a]ethanoazuleno [4,5-b]furan]-4-yl acetate .

Molecular Structure Analysis

The molecular structure of this compound has been established by the x-ray structural method . The InChI code for this compound is 1S/C32H40O8/c1-15-7-8-19-21 (15)24-22 (20 (38-17 (3)33)13-29 (19,5)36)32 (27 (35)40-24)14-31-12-11-28 (32,4)25 (31)23-18 (9-10-30 (31,6)37)16 (2)26 (34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23+,24+,25+,28+,29+,30+,31-,32+/m0/s1 .

Chemical Reactions Analysis

This compound has been found to have significant effects on reducing reactive oxygen species (ROS) generation . It also has been shown to improve many behaviors related to healthspan, including increased pharyngeal pumping and body movement .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 552.66 . It is practically insoluble (0.083 g/L) at 25 ºC . Its density is 1.34±0.1 g/cm^3 at 20 ºC 760 Torr .

Wissenschaftliche Forschungsanwendungen

Verlängerung der Lebensdauer und Gesundheitsspanne

Handelin konnte die Lebensdauer und Gesundheitsspanne von Caenorhabditis elegans verlängern, indem es die Bildung von reaktiven Sauerstoffspezies (ROS) reduzierte und die Motorik verbesserte . Es wurde beobachtet, dass sowohl wässrige als auch ethanolische Extrakte aus Chrysanthemum indicum L., die this compound enthalten, die Lebensdauer von Caenorhabditis elegans verlängerten .

Reduzierung des ROS-Spiegels

This compound reduziert den ROS-Spiegel signifikant und erhält die Anzahl und Morphologie der Mitochondrien . Dies ist besonders wichtig, da ROS oft mit Zellschäden und Alterung in Verbindung gebracht werden.

Verbesserung der Motorik

This compound wurde beobachtet, viele Verhaltensweisen zu verbessern, die mit der Gesundheitsspanne von Caenorhabditis elegans zusammenhängen, einschließlich erhöhter Rachenpumpbewegungen und Körperbewegung . Es erhält auch die Muskelarchitektur, indem es Myofilamente stabilisiert .

Linderung von Muskelatrophie

This compound konnte die Kachexie- und altersbedingte Skelettmuskelatrophie lindern, indem es die Proteinhomöostase verbesserte und Entzündungen hemmte . Dies wurde in einem Mausmodell der Muskelatrophie beobachtet, das durch Kachexie und Alterung induziert wurde .

Steigerung der Autophagie

This compound steigert die Autophagie nach UVA-Bestrahlung . Autophagie ist an der Qualitätskontrolle von intrazellulären Proteinen nach UV-induzierten Schäden beteiligt, teilweise indirekt über ROS .

Reduzierung der UVA-induzierten Photoalterung

This compound konnte die UVA-induzierte Photoalterung reduzieren . Dies deutet darauf hin, dass this compound ein hohes Potenzial als wirksamer Inhaltsstoff gegen UVA-induzierte Hautalterung hat .

Wirkmechanismus

Target of Action

Handelin, a guaianolide dimer from Chrysanthemum boreale, primarily targets the Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) . TAK1 is a kinase upstream of the Nuclear Factor κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/AP-1 pathways . These targets play a crucial role in regulating inflammatory responses and cellular senescence .

Mode of Action

This compound interacts with the ATP-binding pocket of TAK1, inhibiting its activity . This inhibition leads to a downstream reduction in the activation of NF-κB and MAPK/AP-1 pathways . As a result, the expression of proinflammatory mediators in cells is reduced .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the NF-κB and MAPK/AP-1 pathways . By inhibiting TAK1, this compound suppresses the activation of these pathways, leading to a decrease in the production of reactive oxygen species (ROS) and nitric oxide (NO) . RNA-seq analysis revealed that this compound also influences the expression of several antioxidative proteins .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it has been demonstrated that this compound is safe for skin fibroblast cells at concentrations as high as 0.0125 μM . This suggests that this compound has good bioavailability and low toxicity.

Result of Action

This compound has multiple molecular and cellular effects. It significantly reduces ROS levels and maintains the number and morphology of mitochondria . This compound also improves many behaviors related to healthspan, including increased pharyngeal pumping and body movement . Muscle fiber imaging analyses revealed that this compound maintains muscle architecture by stabilizing myofilaments .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to extend the lifespan of Caenorhabditis elegans, suggesting that it may have different effects in different organisms

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O8/c1-15-7-8-19-21(15)24-22(20(38-17(3)33)13-29(19,5)36)32(27(35)40-24)14-31-12-11-28(32,4)25(31)23-18(9-10-30(31,6)37)16(2)26(34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23-,24+,25-,28+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQWAXGDCUONOB-QKARTHDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C1C3C(C(CC2(C)O)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)OC(=O)C)[C@@]4(C[C@@]56C=C[C@@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

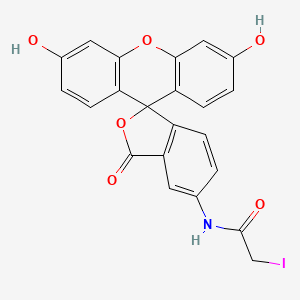

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

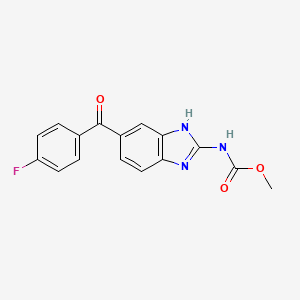

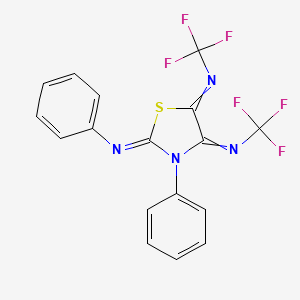

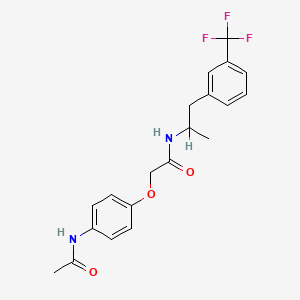

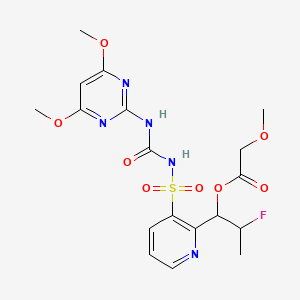

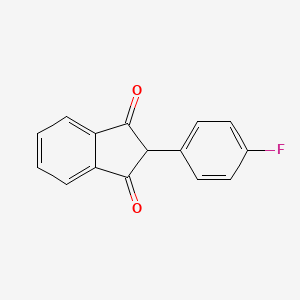

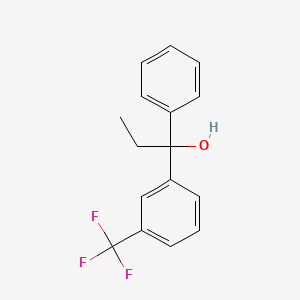

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for handelin's anti-inflammatory effects?

A1: this compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. [, ] This pathway plays a crucial role in regulating the immune response, and its inhibition leads to reduced production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and chemokine ligand 1 (CXCL1). [, ]

Q2: How does this compound impact muscle atrophy?

A2: Research suggests that this compound can alleviate both cachexia- and aging-induced muscle atrophy. [] It achieves this by maintaining protein homeostasis through the upregulation of insulin-like growth factor 1 (IGF1) and phosphorylated protein kinase B (AKT), which promote protein synthesis. [] Simultaneously, it suppresses the expression of atrogin-1, a key muscle atrophy-related ubiquitin ligase. []

Q3: Does this compound interact with any specific proteins?

A3: Yes, studies have shown that this compound can inhibit the expression of heat shock protein 70 (HSP70), interfering with its function. [] This interaction contributes to this compound's antiviral activity against feline calicivirus (FCV). [] Additionally, this compound's effects on myotube atrophy are abolished upon HSP70 knockdown or inhibition, suggesting HSP70 plays a role in mediating this compound's activity. []

Q4: What is the chemical structure of this compound?

A4: this compound is a diguanolide, meaning it is composed of two guianolide units. Its molecular formula is C32H40O8. [] The structure was first elucidated by V.A. Tarasov et al. in 1976. [, , ]

Q5: Beyond its anti-inflammatory and anti-atrophy effects, what other biological activities does this compound exhibit?

A5: this compound has demonstrated a range of beneficial effects in various studies. It has been shown to:

- Inhibit FCV infection by targeting HSP70. []

- Protect human skin keratinocytes against ultraviolet B-induced photodamage by activating autophagy via the AMPK-mTOR signaling pathway. []

- Alleviate elastase-induced emphysema in mice by inhibiting transforming growth factor-β-activated kinase 1 (TAK1), subsequently suppressing NF-κB and activator protein 1 (AP-1) activity. [, ]

- Extend lifespan and healthspan in Caenorhabditis elegans by reducing reactive oxygen species (ROS) generation and improving motor function. []

- Reduce ultraviolet A-induced photoaging by inhibiting ROS generation and enhancing autophagy. []

Q6: Are there any in vivo studies demonstrating this compound's therapeutic potential?

A6: Yes, this compound's efficacy has been investigated in several animal models. For instance, oral administration of this compound demonstrated anti-inflammatory activity by reducing paw and ear edema in mice models. [] Moreover, in LPS-treated mice, this compound improved body weight, muscle weight, and motor function. [] In aged mice, this compound showed positive effects on muscle size and upregulated genes involved in mitochondrial biogenesis and antioxidant defense. []

Q7: What analytical techniques are typically used to characterize and quantify this compound?

A7: Various spectroscopic techniques are employed to analyze this compound, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy. [, ] These methods provide information about the compound's functional groups, structure, and carbon framework.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.